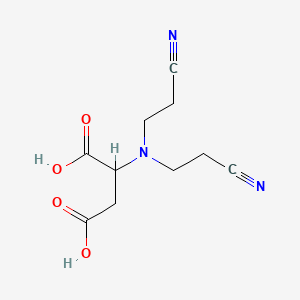

n,n-Bis(2-cyanoethyl)aspartic acid

Description

Properties

CAS No. |

6328-90-1 |

|---|---|

Molecular Formula |

C10H13N3O4 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

2-[bis(2-cyanoethyl)amino]butanedioic acid |

InChI |

InChI=1S/C10H13N3O4/c11-3-1-5-13(6-2-4-12)8(10(16)17)7-9(14)15/h8H,1-2,5-7H2,(H,14,15)(H,16,17) |

InChI Key |

GNVTYGNEZLLRIK-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CCC#N)C(CC(=O)O)C(=O)O)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of N,n Bis 2 Cyanoethyl Aspartic Acid

Polymerization, Condensation, and Supramolecular Assembly Studies

The unique structure of N,N-Bis(2-cyanoethyl)aspartic acid, featuring a carboxylic acid and two nitrile functionalities, suggests its potential as a monomer in various polymerization and condensation reactions, as well as a building block for supramolecular assemblies.

Polymerization and Condensation:

The presence of the carboxylic acid group allows for conventional condensation polymerization. For instance, it can react with diols or diamines to form polyesters or polyamides, respectively. However, the N,N-disubstitution on the aspartic acid nitrogen prevents its direct participation in peptide bond formation in the same manner as unsubstituted amino acids.

The biosynthesis of cyanophycin, a natural polymer of aspartic acid and arginine, is catalyzed by cyanophycin synthetase. nih.gov This enzymatic process involves the stepwise addition of aspartic acid and arginine. nih.gov While glutamic acid cannot substitute aspartic acid in this biosynthesis, lysine (B10760008) can replace arginine, albeit with lower efficiency. nih.gov The N,N-disubstitution in this compound would likely render it incompatible with the active site of cyanophycin synthetase.

The thermal polycondensation of L-aspartic acid is a known method to produce polysuccinimide, a precursor to poly(aspartic acid). google.com This process involves the formation of an imide ring, which would be blocked by the N,N-disubstitution in the target molecule.

Condensation reactions are fundamental to the formation of biopolymers. In the case of amino acids, the formation of a peptide bond is a condensation reaction where two amino acids join to form a dipeptide with the elimination of a water molecule. youtube.com This process can be repeated to form polypeptides and proteins. youtube.com While this compound cannot form a peptide bond through its amino group, its carboxylic acid can still participate in esterification or amidation reactions.

Supramolecular Assembly:

The self-assembly of amino acids and their derivatives into well-ordered supramolecular structures is a field of significant interest. mdpi.comresearchgate.netnih.gov These assemblies are driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π-π stacking. mdpi.comrsc.org

Amino acids can self-assemble to form layered structures stabilized by hydrogen bonds between the α-amine and α-carboxyl groups, resembling supramolecular β-sheets. nih.gov The specific side chains of the amino acids influence the packing and properties of these assemblies. nih.gov For this compound, the bulky and polar cyanoethyl groups at the nitrogen atom would significantly alter its self-assembly behavior compared to natural aspartic acid. The nitrile groups could participate in dipole-dipole interactions or act as hydrogen bond acceptors, potentially leading to novel supramolecular architectures.

The co-assembly of amino acid derivatives with other molecules can lead to the formation of functional materials like hydrogels. rsc.org For example, π-capped amino acid hydrogelators based on pyrene (B120774) and naphthalenediimide can form charge-transfer-induced hydrogels, with the specific amino acid influencing the gelation conditions. rsc.org It is conceivable that this compound or its derivatives could be designed to participate in similar co-assembly processes.

The table below summarizes the key functional groups of this compound and their potential roles in the discussed chemical transformations.

| Functional Group | Potential Role in Polymerization/Condensation | Potential Role in Supramolecular Assembly |

| Carboxylic Acid | Monomer in condensation polymerization (e.g., with diols or diamines to form polyesters or polyamides). | Hydrogen bond donor and acceptor. |

| Tertiary Amine | Steric hindrance may limit reactivity. | Potential for protonation and electrostatic interactions. |

| Cyano (Nitrile) | Can be hydrolyzed to carboxylic acids or reduced to amines for further polymerization. | Dipole-dipole interactions, hydrogen bond acceptor. |

Detailed research findings on the specific polymerization, condensation, and supramolecular assembly of this compound are needed to fully elucidate its chemical behavior and potential applications in materials science.

Advanced Spectroscopic and Analytical Characterization for Structural and Compositional Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of n,n-Bis(2-cyanoethyl)aspartic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. researchgate.net

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Analysis

Proton (¹H) NMR spectroscopy of this compound, typically conducted in a solvent such as deuterated dimethylsulfoxide (DMSO-d₆), reveals distinct signals corresponding to the different types of protons within the molecule. researchgate.net The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling patterns provide information about adjacent, non-equivalent protons. ubc.canih.gov

The spectrum characteristically displays a triplet at approximately 4.0 ppm, which is assigned to the α-proton of the aspartic acid moiety (CH-COOH). The protons of the methylene (B1212753) groups in the cyanoethyl substituents appear as distinct multiplets. Those closer to the nitrogen atom (N-CH₂) are typically found at a lower field (around 3.0-3.2 ppm) compared to the protons adjacent to the cyano group (CH₂-CN), which resonate at a higher field (around 2.7-2.9 ppm). This is due to the deshielding effect of the nitrogen atom. The carboxylic acid proton (COOH) usually presents as a broad singlet at a very low field, often exceeding 10 ppm, with its exact position being influenced by concentration. hmdb.caorganicchemistrydata.orghmdb.ca

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| α-CH | ~4.0 | Triplet |

| N-CH₂ | ~3.0-3.2 | Multiplet |

| CH₂-CN | ~2.7-2.9 | Multiplet |

| COOH | >10 | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopy: Carbon Skeleton and Functional Group Identification

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. researchgate.netuoi.gr The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. cognitoedu.orgdocbrown.info

The carbonyl carbon of the carboxylic acid group (COOH) is typically observed at the lowest field, around 172 ppm. The carbon of the cyano group (CN) resonates at approximately 118 ppm. The α-carbon of the aspartic acid backbone (CH-COOH) appears at about 55 ppm. The methylene carbons of the cyanoethyl groups are distinguishable; the carbon attached to the nitrogen (N-CH₂) is generally found around 45 ppm, whereas the carbon adjacent to the cyano group (CH₂-CN) is located at a higher field, around 16 ppm. hmdb.ca

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| COOH | ~172 |

| CN | ~118 |

| α-CH | ~55 |

| N-CH₂ | ~45 |

| CH₂-CN | ~16 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning proton and carbon signals and confirming the molecular connectivity of this compound. A COSY spectrum would reveal correlations between the α-proton and the adjacent methylene protons of the aspartic acid backbone, and also between the two methylene groups of the cyanoethyl fragments, thus confirming their direct bonding. An HSQC spectrum correlates directly bonded proton and carbon atoms, enabling definitive assignment of ¹H signals to their corresponding ¹³C signals. For example, the proton signal near 4.0 ppm would correlate with the carbon signal at approximately 55 ppm, confirming the α-CH group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers insights into the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov

The IR spectrum of this compound exhibits several key absorption bands. A strong and sharp peak is typically observed around 2250 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. researchgate.net A broad and intense absorption band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching of the carboxylic acid group, which often overlaps with C-H stretching vibrations. The C=O stretching of the carboxylic acid usually appears as a strong band in the range of 1710-1730 cm⁻¹. The C-N stretching vibrations are observed in the 1100-1200 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary data. nih.gov The C≡N stretch also presents as a strong and sharp band in the Raman spectrum, typically around 2250 cm⁻¹. akgec.ac.in

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C≡N | Stretch | ~2250 | ~2250 |

| O-H (Carboxylic Acid) | Stretch | 2500-3300 (broad) | - |

| C=O (Carboxylic Acid) | Stretch | ~1710-1730 | - |

| C-N | Stretch | ~1100-1200 | - |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, and for elucidating its structure through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. In electrospray ionization (ESI) mode, the compound is often detected as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

Fragmentation analysis, frequently carried out using tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns. The fragmentation of this compound typically involves the loss of small neutral molecules such as H₂O, CO, and HCN. researchgate.net A common fragmentation pathway is the cleavage of the C-C bond adjacent to the carboxylic acid group, resulting in the loss of the COOH group. Another characteristic fragmentation is the loss of a cyanoethyl group. nih.gov

X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystallographic Analysis

Crystallographic analysis would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. The structure would confirm the tetrahedral geometry around the α-carbon and the spatial arrangement of the two cyanoethyl arms relative to the aspartic acid backbone. uoi.gr

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the context of synthesizing and characterizing novel molecules such as this compound, elemental analysis serves as a crucial checkpoint for verifying the empirical formula and assessing the purity of the synthesized product. This process involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then quantitatively measured by a specialized analyzer. The amounts of these gases are used to calculate the percentage by mass of carbon, hydrogen, and nitrogen in the original sample. The oxygen content is typically determined by difference.

The theoretical elemental composition of this compound can be calculated from its chemical formula, C₁₀H₁₃N₃O₄. The molecular weight of the compound is 255.23 g/mol . The expected weight percentages for each element are presented in the table below.

A comparison between the experimentally determined elemental percentages and the calculated theoretical values provides a direct measure of the compound's stoichiometric integrity. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is strong evidence that the target compound has been successfully synthesized with a high degree of purity.

As of the latest literature review, specific experimental elemental analysis data for this compound has not been reported in publicly available scientific journals or databases. Therefore, the verification of its synthesis would rely on a combination of spectroscopic methods and the foundational data from elemental analysis, once it becomes available.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 47.07 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.14 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 16.47 |

| Oxygen | O | 16.00 | 4 | 64.00 | 25.07 |

| Total | 255.23 | 100.00 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) has been employed to investigate the molecular geometry and electronic structure of molecules related to n,n-Bis(2-cyanoethyl)aspartic acid. Theoretical studies on similar structures, such as aspartic acid stabilized iron oxide nanoparticles, have utilized DFT to understand the optimized structure and electric charge distribution. researchgate.netmdpi.com These calculations are crucial for predicting how the molecule interacts with other substances. For instance, a quantum-mechanical approach to aspartic acid revealed negative charged sites and a relatively high dipole moment, suggesting its suitability for interacting with cations and polar molecules like water. researchgate.netmdpi.com

The electronic structure of related compounds has also been explored using DFT. For example, a combined DFT and electron paramagnetic resonance (EPR) study on a cobalt(II) complex revealed details about its ground state and the interpretation of hyperfine and nuclear-quadrupole values. researchgate.net Such studies provide a foundational understanding of the electronic properties that govern the reactivity and behavior of these molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis is a critical tool in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. mdpi.comnih.gov A smaller gap generally suggests higher reactivity. researchgate.net

For molecules containing cyano groups, the presence of these groups can influence the HOMO-LUMO gap. DFT analysis of various molecules has shown that the addition of electron-withdrawing groups can lower the energy gap, thereby increasing the molecule's electrophilicity and reactivity. researchgate.net In the context of aspartic acid derivatives, studies have shown that the interaction with other molecules or surfaces can significantly alter the HOMO-LUMO gap. For instance, the interaction of aspartic acid with a (ZnO)12 nano-cluster was found to reduce the HOMO-LUMO gap, indicating the formation of a more reactive bio-hybrid molecule. nih.gov

The HOMO-LUMO gap has been used as a descriptor to differentiate between biotic and abiotic chemistries, with biologically produced molecules often exhibiting smaller gaps. mdpi.com This suggests that the reactivity profile of this compound could be tuned by the presence of the cyanoethyl groups.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. The MEP map highlights regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

Theoretical calculations on aspartic acid have shown a distribution of electric charges, with specific sites exhibiting negative charges. researchgate.netmdpi.com This charge distribution is crucial for its interactions with other molecules, including its ability to stabilize nanoparticles. researchgate.netmdpi.com The presence of cyano groups in a molecule can create a positive region of electrostatic potential, making it a Lewis acid. mdpi.com When multiple cyano groups are present, they can collectively create a more intense positive region, enhancing the molecule's ability to interact with Lewis bases. mdpi.com

Experimental techniques, such as a "spin label/spin probe" method combined with NMR, have been developed to study the local electrostatic potential around specific protons in molecules like aspartic acid. nih.gov These experimental findings can be correlated with theoretical calculations to provide a comprehensive understanding of the molecule's electrostatic properties.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the calculated molecular structure and properties.

For aspartic acid and its derivatives, NMR spectroscopy is a key analytical technique. The chemical shifts of protons and carbons in aspartic acid have been documented in various deuterated solvents. github.iorsc.orgbmrb.io Theoretical calculations can approximate these chemical shifts, although the accuracy can be influenced by factors like solvent and concentration. pdx.edu For complex molecules, methods exist to estimate chemical shifts by considering the contributions of different functional groups. pdx.edu

Vibrational frequencies, observed in Infrared (IR) and Raman spectroscopy, can also be predicted computationally. A good agreement between calculated and experimental vibrational frequencies provides confidence in the accuracy of the theoretical model. researchgate.net These spectroscopic data are essential for the structural elucidation and characterization of this compound.

Studies on Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding

Intramolecular and intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the structure, stability, and function of molecules. The cyano group is known to participate in various intermolecular interactions. mdpi.com

In molecules related to aspartic acid, hydrogen bonding is a key feature. For example, in the enzyme lysozyme, aspartic acid is part of a well-ordered hydrogen bonding network that is crucial for its catalytic activity. nih.gov The precise arrangement of these hydrogen bonds is vital for efficient catalysis. nih.gov

The cyano group can act as a hydrogen bond acceptor. Studies on related molecules have shown the presence of C-H···N hydrogen bonds. nih.gov Furthermore, cyano groups can participate in less common interactions like N⋯π and O⋯π interactions, which can influence the crystal packing of molecules. rsc.org The ability of the cyanoethyl groups in this compound to form hydrogen bonds and other non-covalent interactions will significantly impact its supramolecular chemistry and biological interactions.

Interactive Data Tables

Table 1: Theoretical and Experimental Data for Related Compounds

| Compound/System | Computational Method | Key Finding | Reference |

| Aspartic Acid Stabilized Iron Oxide Nanoparticles | DFT | Optimized structure showed negative charged sites and high dipole moment. | researchgate.netmdpi.com |

| Aspartic Acid + (ZnO)12 Nano-cluster | DFT | Interaction reduced the HOMO-LUMO gap, indicating increased reactivity. | nih.gov |

| Molecules with Multiple Cyano Groups | DFT | Cyano groups can create a positive electrostatic potential, acting as a Lewis acid. | mdpi.com |

| Aspartic Acid | NMR Spin Label/Spin Probe | Experimental determination of local electrostatic potential. | nih.gov |

| Hen Egg-White Lysozyme | Crystallography | Aspartic acid is part of a crucial hydrogen bonding network for catalysis. | nih.gov |

Applications and Advanced Research Trajectories in Organic Synthesis and Materials Science

N,N-Bis(2-cyanoethyl)aspartic Acid as a Key Intermediate in Multi-Step Organic Syntheses

The primary role of this compound in the chemical industry is as a key intermediate. lookchem.com Its structure, derived from the readily available amino acid L-aspartic acid, serves as a foundational scaffold for constructing more complex target molecules. The cyanoethyl groups, introduced via Michael addition of acrylonitrile (B1666552) to the primary amine of aspartic acid, provide reactive handles that are not present in the parent amino acid.

In multi-step syntheses, this compound acts as a pivotal precursor. For instance, the synthesis of other amino acid derivatives, such as 2-aminosuberic acid, often begins with a modified aspartic acid scaffold, highlighting the utility of such derivatives as starting points for complex targets. nih.gov The cyanoethylation reaction itself is a well-established method for creating intermediates in the production of various chemicals. researchgate.netgoogle.com The presence of both nitrile and carboxylic acid functionalities allows for sequential and orthogonal chemical transformations, enabling the construction of intricate molecular architectures. It is considered a primary raw material for synthesizing a range of fine chemicals, including pharmaceuticals and pesticides. lookchem.com

Role in the Synthesis of Carboxyethylated Amino Acid Derivatives and Analogues

A significant application of this compound is its use as a precursor for carboxyethylated amino acid derivatives. The two nitrile (-C≡N) groups on the molecule can be hydrolyzed under acidic or basic conditions to yield carboxylic acid (-COOH) groups. This transformation converts the N,N-bis(2-cyanoethyl) moiety into an N,N-bis(2-carboxyethyl) group.

The resulting molecule, N,N-Bis(2-carboxyethyl)aspartic acid, is a polycarboxylic amino acid. This derivative is a powerful chelating agent for various metal ions and can be used as a building block for peptides or peptidomimetics where multiple acidic side chains are desired. The aspartic acid scaffold itself is a common starting point for producing various analogues with potential pharmacological activity. mdpi.com The conversion of the cyanoethyl groups to carboxyethyl groups is a critical step in harnessing the full potential of this intermediate for applications requiring high charge density or multiple points of coordination.

Table 1: Transformation of Functional Groups

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Application |

|---|---|---|---|

| Nitrile (-C≡N) | H₃O⁺ or OH⁻ (Hydrolysis) | Carboxylic Acid (-COOH) | Synthesis of polycarboxylic acids, chelating agents |

Development of Novel Polymeric Materials and Resins Incorporating Cyanoethylated Aspartic Acid Moieties

This compound is a valuable monomer for the development of novel functional polymers and resins. lookchem.com Its trifunctional nature (two nitrile groups and one dicarboxylic acid backbone) allows it to be incorporated into polymer chains in several ways.

The carboxylic acid groups can participate in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would have pendant cyanoethyl groups along the backbone, which could be further modified. For example, these nitrile groups could be hydrolyzed to carboxylic acids to create highly efficient ion-exchange resins or superabsorbent polymers.

Alternatively, the nitrile groups themselves can undergo polymerization reactions, such as cyclotrimerization, to form highly cross-linked networks with excellent thermal stability. The incorporation of the chiral aspartic acid unit introduces stereochemistry into the polymer backbone, which could be exploited for applications in chiral separations or as biomaterials.

Utilization in the Synthesis of Specialty Chemicals (e.g., Surfactants, Polymer Monomers)

The unique structure of this compound makes it an ideal starting material for a variety of specialty chemicals. lookchem.com

Surfactants: The molecule possesses both hydrophilic (the aspartic acid portion) and potentially lipophilic characteristics. The carboxylic acid groups can be esterified with long-chain alcohols to create amphiphilic molecules. These resulting ester derivatives would have a polar head group (the amino acid core) and non-polar tails (the long alkyl chains), which is the characteristic structure of a surfactant. Such bio-based surfactants are of increasing interest due to their potential biodegradability.

Polymer Monomers: As mentioned previously, the compound is explicitly used as a monomer for specialized polymers. lookchem.com Its multifunctionality allows for the creation of cross-linked or functionalized polymers tailored for specific applications.

Other Specialty Chemicals: It serves as a precursor for antifungal agents and other fine chemicals where a chiral, functionalized nitrogen-containing scaffold is required. lookchem.com The general class of bis-cyanoethylated compounds finds use in diverse areas, including the synthesis of dyestuffs. google.com

Table 2: Applications in Specialty Chemical Synthesis

| Application Area | Role of this compound | Resulting Product Class |

|---|---|---|

| Surfactants | Precursor (after esterification) | Anionic or Non-ionic Surfactants |

| Polymers | Monomer | Functional Polyesters, Polyamides, Ion-Exchange Resins |

| Agrochemicals | Intermediate | Antifungal Agents |

Exploration of this compound in Catalyst Design and Ligand Synthesis for Coordination Chemistry

The field of coordination chemistry offers a promising avenue for the application of this compound and its derivatives as ligands for metal catalysts. uci.edu A ligand is a molecule that binds to a central metal atom to form a coordination complex, and the design of new ligands is crucial for developing novel catalysts. rsc.orgsciforum.net

This compound is a potential multidentate ligand. It has several potential donor atoms: the central nitrogen atom, the two oxygen atoms of each carboxylate group, and the nitrogen atoms of the two cyanoethyl groups. This allows it to bind to a metal ion at multiple sites simultaneously, forming a stable chelate complex.

Upon hydrolysis of the nitrile groups to carboxylic acids, the resulting N,N-bis(2-carboxyethyl)aspartic acid becomes an even more powerful chelating agent, with up to seven potential donor sites (one nitrogen and six oxygens). Such carboxylate-based ligands are known to form stable complexes with a variety of metal ions, including copper(II), and can be used to construct di-, tri-, and tetranuclear metal complexes. nih.gov

The inherent chirality of the aspartic acid backbone is particularly valuable. Chiral ligands are essential for asymmetric catalysis, a process that allows for the synthesis of a specific enantiomer of a chiral product. rsc.org By coordinating a metal to a chiral ligand derived from this compound, it may be possible to create catalysts for stereoselective organic transformations.

Biochemical and Chemoenzymatic Research Contexts of N,n Bis 2 Cyanoethyl Aspartic Acid and Its Derivatives

Investigation of Enzyme-Mediated Transformations and Biocatalytic Potential

The synthesis of N-substituted aspartic acid derivatives through enzyme-mediated processes represents a significant area of research, offering environmentally friendly and highly selective methods for producing chiral molecules. nih.gov C-N lyases, such as aspartate ammonia (B1221849) lyase (AspB), are particularly noteworthy for their ability to catalyze the addition of various nucleophiles to fumarate (B1241708), yielding N-substituted L-aspartic acids. nih.govchemicalbook.com

Research has demonstrated that aspartate ammonia lyase from Bacillus sp. can accommodate a range of nucleophiles beyond its natural substrate, ammonia. chemicalbook.com This includes hydroxylamine, hydrazine, and methylamine, all of which have been successfully added to fumarate to produce the corresponding N-substituted aspartic acids with excellent enantioselectivity (>97% ee). chemicalbook.com The kinetic parameters of these reactions have been studied, revealing that the catalytic efficiency (kcat) for some unnatural substrates is comparable to that of ammonia. chemicalbook.com

Another key enzyme class, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, has also been explored for its capacity to synthesize N-arylalkyl-substituted L-aspartic acids. sigmaaldrich.com This biocatalyst exhibits a broad substrate scope with respect to the amine and demonstrates outstanding enantioselectivity, making it a powerful tool for generating a diverse library of noncanonical amino acids. sigmaaldrich.comnih.gov These biocatalytic approaches provide a direct and efficient route to chiral N-substituted aspartic acids, which are valuable building blocks in pharmaceutical and other industries. nih.gov

Design and Synthesis of N,N-Bis(2-cyanoethyl)aspartic Acid-Based Scaffolds for Chemical Biology Probes

While specific examples for this compound are not available, the modification of aspartic acid serves as a fundamental strategy for creating chemical biology probes. These probes are instrumental in studying and elucidating biological pathways. The synthesis of derivatives often involves protecting the reactive groups of aspartic acid to achieve selective modifications. For instance, the high abundance of aspartic acid in certain protein domains can lead to challenges in chemical synthesis, such as aspartimide formation. nih.gov To overcome this, researchers have developed masking groups for the carboxylic acid moieties of aspartic acid, enabling the efficient synthesis of complex peptides. nih.gov

The cyanoethyl groups in this compound are introduced through a process called cyanoethylation. This chemical modification can alter the physicochemical properties of the parent molecule, such as its polarity and reactivity, which can be exploited in the design of probes. While not directly related to aspartic acid, the use of related compounds like Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite as a phosphorylating reagent in oligonucleotide synthesis highlights how cyanoethyl-containing molecules can be pivotal in creating probes for biological systems. nih.gov

Exploration of Molecular Interactions with Biological Macromolecules (General Research Focus)

The interaction of aspartic acid and its derivatives with biological macromolecules is a central theme in understanding their biological function. For example, the transport of L-aspartic acid across the blood-brain barrier is a highly selective process mediated by specific transporters like ASCT2. nih.gov This selective transport is crucial for maintaining the appropriate concentrations of L- and D-aspartic acid in the brain. nih.gov

In the context of enzymes, cyanophycin synthetase, a bacterial enzyme, polymerizes L-aspartic acid and L-arginine to form cyanophycin, a natural biopolymer. Structural studies of this enzyme have provided detailed insights into its active site, substrate binding, and the mechanism of polymer synthesis. Such studies on the interactions between small molecules like aspartic acid derivatives and proteins are fundamental to drug design and understanding metabolic pathways.

Development of Aspartic Acid Derivatives with Modified Biological Functionalities (e.g., Anti-Liver Fibrosis Research)

A significant area of research has been the development of aspartic acid derivatives with therapeutic potential, particularly in the context of liver fibrosis. Liver fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix proteins in the liver, which can lead to cirrhosis and liver failure.

L-aspartic acid itself has shown some hepatoprotective properties. Building on this, researchers have synthesized and screened a variety of aspartic acid derivatives to identify compounds with enhanced anti-liver fibrosis activity. In one study, 32 different aspartic acid derivatives were synthesized and evaluated for their ability to inhibit the COL1A1 promoter, a key driver of collagen production in liver fibrosis.

Several of these derivatives demonstrated significantly higher potency than the parent L-aspartic acid. For example, compounds designated as 41 and 8a were found to inhibit the activation of hepatic stellate cells and reduce the expression of key fibrotic markers such as COL1A1, fibronectin, and α-SMA. Further investigation into the mechanism of action revealed that these compounds exert their anti-fibrotic effects by inhibiting the IKKβ-NF-κB signaling pathway, a critical inflammatory pathway in the liver.

This research highlights a promising strategy where a natural amino acid with modest biological activity is chemically modified to generate derivatives with improved therapeutic efficacy.

Table of Research Findings on Aspartic Acid Derivatives in Anti-Liver Fibrosis

| Compound/Derivative | Target/Assay | Key Finding | Reference |

| L-Aspartic Acid | COL1A1 promoter inhibition | 11.33 ± 0.35% inhibition | |

| Derivative 41 | COL1A1 promoter inhibition | Inhibition rate between 66.72% and 97.44% | |

| Derivative 8a | COL1A1 promoter inhibition | Inhibition rate between 66.72% and 97.44% | |

| Derivative 41 | LPS-induced LX-2 cell activation | Reduced expression of COL1A1, fibronectin, α-SMA | |

| Derivative 8a | LPS-induced LX-2 cell activation | Reduced expression of COL1A1, fibronectin, α-SMA | |

| Derivative 41 | Signaling Pathway | Inhibits IKKβ-NF-κB signaling | |

| Derivative 8a | Signaling Pathway | Inhibits IKKβ-NF-κB signaling |

Future Directions and Emerging Research Frontiers

Sustainable and Green Chemistry Approaches for Synthesis of Cyanoethylated Amino Acids

The chemical industry is increasingly moving towards "green chemistry," a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. mdpi.comfrontiersin.org For the synthesis of cyanoethylated amino acids, including n,n-Bis(2-cyanoethyl)aspartic acid, this translates to several key areas of research.

Future synthetic strategies will likely focus on:

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids (like CO2), or biodegradable ionic liquids. mdpi.comresearchgate.net

Catalysis: The development of highly efficient and recyclable catalysts, including biocatalysts (enzymes), can lead to milder reaction conditions, higher yields, and reduced waste. mdpi.com For instance, enzymatic approaches are being explored for the synthesis of various amino acid derivatives, offering high stereospecificity. symeres.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing byproducts. mdpi.com

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of amino acid derivatives is a growing area of interest. nih.gov Researchers have explored methods for producing amino acids from sources like CO2, which could offer a more sustainable pathway. thechemicalengineer.comrsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating the discovery and optimization of new molecules. nih.govresearchgate.net For a compound like this compound, these computational tools offer significant potential.

Key applications of AI and ML in this context include:

Property Prediction: ML models can be trained on existing chemical data to predict the physicochemical properties, and potential biological activities of new derivatives. nih.govresearchgate.net This allows for the virtual screening of large libraries of potential compounds before committing to laboratory synthesis. acs.org

Generative Design: AI can propose novel molecular structures with desired properties. springernature.comyoutube.com By defining specific parameters, researchers can use generative models to design new cyanoethylated amino acid derivatives with potentially enhanced performance for specific applications.

Synthesis Planning: AI tools are being developed to predict optimal synthetic routes, reaction conditions, and potential yields, which can streamline the experimental process and reduce the time and resources required for discovery. mdpi.com

Advanced Materials Applications Beyond Traditional Polymers

While derivatives of aspartic acid are known for their use in biodegradable polymers, the unique properties of this compound could open doors to new advanced materials. mdpi.comajouronline.comuq.edu.au The presence of nitrile groups and a carboxylic acid function offers multiple avenues for chemical modification and incorporation into novel material architectures.

Future research in this area may explore:

Functional Surfaces: The ability to graft or polymerize this molecule onto surfaces could be used to create materials with tailored hydrophilicity, chemical resistance, or biocompatibility.

Specialty Adhesives and Coatings: The polar nitrile and carboxylic acid groups could contribute to strong adhesive properties or be used to formulate protective coatings with specific functionalities.

Nanomaterials and Composites: Incorporating this compound into nanocomposites could enhance the mechanical or thermal properties of the base material. Its derivatives could also be used to create functionalized nanoparticles for various applications. researchgate.netajouronline.com For example, starch-based materials are being explored for applications in electronics and drug delivery. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Biomedical Science

The intersection of organic chemistry and biomedical science is a fertile ground for innovation. Aspartic acid derivatives, in general, are of great interest due to their biocompatibility and biodegradability. nih.gov This makes them attractive candidates for a range of biomedical applications. mdpi.comajouronline.com

Future interdisciplinary research involving this compound could focus on:

Drug Delivery Systems: Poly(aspartic acid) and its derivatives are being extensively studied for creating nanoparticles and hydrogels for controlled drug release. researchgate.netmdpi.comajouronline.com The specific structure of this compound could be leveraged to create novel drug carrier systems.

Biomaterials for Tissue Engineering: The ability to form biocompatible polymers makes aspartic acid derivatives promising for creating scaffolds that can support cell growth and tissue regeneration. researchgate.netajouronline.com

Theranostics: This field combines therapy and diagnostics. Derivatives of poly(aspartic acid) have been investigated for creating systems that can both deliver a therapeutic agent and allow for imaging of the target site. researchgate.netajouronline.com

The continued exploration of this compound and related compounds, driven by these emerging research frontiers, holds the promise of significant scientific and technological advancements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N,N-Bis(2-cyanoethyl)aspartic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using aspartic acid derivatives and acrylonitrile. Key steps include:

- Protecting the amino and carboxyl groups of aspartic acid to avoid side reactions.

- Reacting with acrylonitrile in a basic medium (e.g., KOH/ethanol) to introduce cyanoethyl groups.

- Deprotection under mild acidic conditions to yield the final product.

- Characterization via NMR (e.g., monitoring cyanoethyl proton signals at δ 2.5–3.0 ppm) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the cyanoethyl groups. Desiccate to avoid moisture absorption.

- Safety : Use nitrile gloves and fume hoods due to potential cyanide release under decomposition. Neutralize spills with 10% sodium bicarbonate before disposal .

Q. What analytical techniques are effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 210 nm; retention time varies based on solvent gradient (e.g., acetonitrile/water) .

- FT-IR : Confirm cyano group absorption at ~2250 cm⁻¹ and carboxylate stretches at 1600–1700 cm⁻¹.

- Elemental Analysis : Validate C, H, N percentages against theoretical values (e.g., C: 50.3%, H: 5.6%, N: 15.7%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Grow single crystals via slow evaporation in polar solvents (e.g., DMSO/water).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using software like SHELX.

- Analyze bond angles (e.g., C–C≡N ~108°) and torsional parameters to confirm stereochemistry .

Q. What strategies reconcile contradictory data in spectroscopic analyses?

- Methodological Answer :

- For NMR discrepancies: Use 2D-COSY to resolve overlapping signals or deuterated solvents to eliminate exchange broadening.

- For mass spectrometry anomalies: Account for ion clustering (e.g., Na⁺ adducts) by comparing experimental m/z with theoretical values ±22 Da (Na⁺/K⁺ adducts) .

Q. How do ion clustering reactions impact mass spectrometric interpretation?

- Methodological Answer :

- In ESI-MS, sodium adducts ([M+Na]⁺) dominate. Use collision-induced dissociation (CID) to fragment clusters and identify the parent ion.

- Reference thermodynamic data (e.g., ΔrG° = 146 kJ/mol for Na⁺ binding) to predict cluster stability .

Q. What computational models predict acid-base behavior in aqueous solutions?

- Methodological Answer :

- Employ density functional theory (DFT) to calculate pKa values. Optimize geometry at the B3LYP/6-31G* level and perform solvation studies using COSMO-RS.

- Validate against experimental titration curves (e.g., pKa1 ~2.1 for carboxyl, pKa2 ~9.8 for amine) .

Literature Review Methodologies

Q. How to conduct a comprehensive literature review using SciFinder and other databases?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.